2-Chloro-3-{[3-(dimethylamino)propyl]amino}-1,4-dihydronaphthalene-1,4-dione hydrochloride
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Overview
Description
2-Chloro-3-{[3-(dimethylamino)propyl]amino}-1,4-dihydronaphthalene-1,4-dione hydrochloride is a synthetic organic compound with the molecular formula C15H18Cl2N2O2. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a naphthoquinone core substituted with a chloro group and a dimethylaminopropylamino side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-{[3-(dimethylamino)propyl]amino}-1,4-dihydronaphthalene-1,4-dione hydrochloride typically involves the following steps:
Formation of the Naphthoquinone Core: The naphthoquinone core can be synthesized through the oxidation of naphthalene derivatives.
Introduction of the Chloro Group: Chlorination of the naphthoquinone core is achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Dimethylaminopropylamino Side Chain: The final step involves the nucleophilic substitution reaction where the dimethylaminopropylamine is introduced to the chloro-substituted naphthoquinone under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The reaction parameters, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-{[3-(dimethylamino)propyl]amino}-1,4-dihydronaphthalene-1,4-dione hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the naphthoquinone core to hydroquinone.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted naphthoquinones, hydroquinones, and other derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Chloro-3-{[3-(dimethylamino)propyl]amino}-1,4-dihydronaphthalene-1,4-dione hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-3-{[3-(dimethylamino)propyl]amino}-1,4-dihydronaphthalene-1,4-dione hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, affecting their function and activity.
Pathways Involved: It may influence cellular pathways related to oxidative stress, apoptosis, and signal transduction.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-3-{[3-(diethylamino)propyl]amino}-1,4-dihydronaphthalene-1,4-dione hydrochloride: Similar structure but with a diethylamino group instead of a dimethylamino group.
3-Chloro-N,N-dimethylpropylamine hydrochloride: A related compound with a simpler structure.
Uniqueness
2-Chloro-3-{[3-(dimethylamino)propyl]amino}-1,4-dihydronaphthalene-1,4-dione hydrochloride is unique due to its specific substitution pattern on the naphthoquinone core, which imparts distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C15H18Cl2N2O2 |
---|---|
Molecular Weight |
329.2 g/mol |
IUPAC Name |
2-chloro-3-[3-(dimethylamino)propylamino]naphthalene-1,4-dione;hydrochloride |
InChI |
InChI=1S/C15H17ClN2O2.ClH/c1-18(2)9-5-8-17-13-12(16)14(19)10-6-3-4-7-11(10)15(13)20;/h3-4,6-7,17H,5,8-9H2,1-2H3;1H |
InChI Key |
YHAFHEHDTMYZPO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCNC1=C(C(=O)C2=CC=CC=C2C1=O)Cl.Cl |
Origin of Product |
United States |
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